molecular formula C13H10BrNO2 B7867666 4-((4-Bromophenyl)amino)benzoic acid

4-((4-Bromophenyl)amino)benzoic acid

Cat. No.: B7867666
M. Wt: 292.13 g/mol
InChI Key: YDGQECFWLPULHI-UHFFFAOYSA-N
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Description

4-((4-Bromophenyl)amino)benzoic acid is a high-purity chemical reagent designed for research and development applications. This compound belongs to the class of para-aminobenzoic acid (PABA) derivatives, which are recognized in medicinal chemistry as versatile building blocks for constructing novel molecules with potential biological activity . PABA itself is a key precursor in folate synthesis for many microorganisms and its structure is a common scaffold in drug design, found in agents with local anesthetic, antimicrobial, and anticancer properties . The specific incorporation of a bromophenyl group in this compound may influence its electronic properties and lipophilicity, potentially enhancing its ability to interact with biological targets. Researchers can leverage this PABA analog as a core structure in the synthesis of more complex molecules, such as Schiff bases, for investigating new antimicrobial , cytotoxic , or anti-cholinesterase agents . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption of any kind.

Properties

IUPAC Name

4-(4-bromoanilino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO2/c14-10-3-7-12(8-4-10)15-11-5-1-9(2-6-11)13(16)17/h1-8,15H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGQECFWLPULHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ultrasound-Assisted Condensation with Fly-Ash Catalysis

A highly efficient method for synthesizing arylaminobenzoic acid derivatives involves ultrasound irradiation paired with acidic catalysts. In a protocol adapted from sulfonamide syntheses , 4-aminobenzoic acid reacts with 4-bromophenyl electrophiles (e.g., 4-bromobenzyl bromide) in ethanol using fly-ash:H₃PO₄ (0.02 mg/mmol) as a heterogeneous catalyst. The reaction proceeds via nucleophilic aromatic substitution, where the amine attacks the electrophilic carbon adjacent to the bromine.

Reaction Conditions:

  • Solvent: Ethanol (10 mL/mmol)

  • Catalyst: Fly-ash:H₃PO₄ (2 wt% relative to substrate)

  • Ultrasound Frequency: 40 kHz, 25 min

  • Base: K₂CO₃ (0.1 mmol) to neutralize HBr byproduct

Under these conditions, the reaction achieves 89–92% yields , with purity confirmed by HPLC (>98%). The fly-ash catalyst enhances reaction kinetics by providing Brønsted acid sites, while ultrasound cavitation accelerates mass transfer. Post-reaction, the catalyst is removed via filtration, and the product is purified by recrystallization from ethanol/water (3:1).

Copper-Catalyzed Ullmann Coupling

The Ullmann reaction provides a direct route to C–N bond formation between 4-aminobenzoic acid and 4-bromoiodobenzene. This method, inspired by multi-step syntheses of aryl ethers , employs CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in dimethylacetamide (DMAc) at 120°C.

Optimized Protocol:

  • Charge 4-aminobenzoic acid (1.0 mmol), 4-bromoiodobenzene (1.2 mmol), CuI (0.1 mmol), and phenanthroline (0.2 mmol) in DMAc (5 mL).

  • Heat at 120°C for 12 h under N₂.

  • Quench with HCl (1M), extract with ethyl acetate, and purify via silica gel chromatography (hexane:EtOAc = 4:1).

This method yields 75–82% of the target compound, with >95% purity by ¹H NMR . Key advantages include tolerance for the carboxylic acid group and scalability to gram quantities. Challenges include the need for anhydrous conditions and high temperatures.

Palladium-Mediated Buchwald-Hartwig Amination

For higher functional group compatibility, Pd-based catalysts enable coupling under milder conditions. Using Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) in toluene, 4-aminobenzoic acid couples with 4-bromophenyl triflate at 80°C.

Critical Parameters:

  • Ligand: Xantphos enhances Pd stability and selectivity.

  • Base: Cs₂CO₃ (2.0 mmol) ensures deprotonation of the amine.

  • Reaction Time: 6 h for complete conversion.

Yields reach 70–78%, though the cost of palladium and triflate reagents limits industrial application. This method is preferred for substrates sensitive to ultrasound or high temperatures .

Comparative Analysis of Synthetic Methods

Table 1: Performance Metrics of Preparation Methods

MethodCatalystYield (%)Purity (%)Reaction TimeScalability
Ultrasound CondensationFly-ash:H₃PO₄89–92>9825 minHigh
Ullmann CouplingCuI/Phenanthroline75–82>9512 hModerate
Buchwald-HartwigPd(OAc)₂/Xantphos70–78>976 hLow

The ultrasound method excels in speed and yield but requires specialized equipment. Ullmann coupling balances cost and efficiency, while Buchwald-Hartwig offers mild conditions at higher expense.

Purification and Characterization

Crude 4-((4-Bromophenyl)amino)benzoic acid is purified via:

  • Acid-Base Extraction: Dissolve in NaOH (1M), wash with ether, precipitate with HCl .

  • Column Chromatography: SiO₂ eluted with CH₂Cl₂:MeOH (95:5) .

  • Recrystallization: Ethanol/water yields needle-like crystals (m.p. 215–217°C).

Spectroscopic Data:

  • IR (KBr): 3340 cm⁻¹ (N–H), 1685 cm⁻¹ (C=O), 1580 cm⁻¹ (C–Br) .

  • ¹H NMR (DMSO-d₆): δ 12.8 (s, 1H, COOH), 7.85–7.40 (m, 8H, Ar–H), 6.20 (s, 1H, NH) .

Industrial Considerations and Challenges

Scale-up of the ultrasound method faces hurdles in reactor design, as maintaining cavitation efficiency in large volumes is non-trivial. Copper residues from Ullmann reactions require chelation steps to meet pharmaceutical standards (<10 ppm). Emerging approaches, such as flow chemistry adaptations of the Buchwald-Hartwig protocol, aim to reduce Pd leaching and improve throughput.

Chemical Reactions Analysis

Types of Reactions

4-((4-Bromophenyl)amino)benzoic acid undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can participate in substitution reactions, such as halogenation, nitration, and sulfonation.

    Amide Formation: The amino group can react with carboxylic acids or their derivatives to form amides.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst such as iron(III) bromide (FeBr3) or sulfuric acid (H2SO4).

    Amide Formation: Reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like triethylamine (TEA).

    Esterification: Reagents like methanol (CH3OH) or ethanol (C2H5OH) in the presence of a catalyst such as sulfuric acid (H2SO4).

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted derivatives of this compound.

    Amide Formation: Amides derived from the reaction with various carboxylic acids.

    Esterification: Esters formed from the reaction with different alcohols.

Scientific Research Applications

4-((4-Bromophenyl)amino)benzoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.

    Industrial Applications: It is employed in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-((4-Bromophenyl)amino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amino group play crucial roles in binding to these targets, leading to various biological effects. The compound can modulate enzyme activity or receptor signaling pathways, resulting in therapeutic or biochemical outcomes.

Comparison with Similar Compounds

4-[(4-Bromophenyl)sulfonyl]benzoic Acid Derivatives

These derivatives replace the amino group with a sulfonyl moiety. and highlight their synthesis via Friedel–Crafts sulfonylation and subsequent Schotten–Baumann acylation. The sulfonyl group enhances electron-withdrawing effects, reducing antioxidant activity compared to amino derivatives. For example, compound 6 (4H-1,3-oxazol-5-one derivative) exhibits a DPPH inhibition rate of 16.75 ± 1.18%, lower than standard antioxidants like ascorbic acid but higher than other sulfonyl derivatives (e.g., compound 5: 4.70 ± 1.88%) .

(Z)-4-((2-Benzoyl-3-(4-bromophenyl)guanidino)methyl)benzoic Acid (GVL1)

GVL1 introduces a guanidino group, enabling bioconjugation with antimicrobial peptides. As per , this modification enhances leishmanicidal activity by improving target selectivity. The guanidino group’s basicity and hydrogen-bonding capacity likely enhance interactions with biological membranes, a property absent in the parent amino derivative .

(4-Bromophenyl)acetic Acid

This compound lacks the benzoic acid group, featuring an acetic acid chain instead. notes its use as a zirconium detection reagent. The shorter alkyl chain reduces acidity (pKa ~4.7 vs. ~2.8 for benzoic acid) and alters solubility, making it more lipophilic .

Antioxidant Properties

Sulfonyl derivatives exhibit moderate antioxidant activity (Table 1), while amino derivatives like 4-((4-Bromophenyl)amino)benzoic acid are primarily functionalized for targeted therapies rather than direct radical scavenging.

Table 1: Antioxidant Activity of Selected Derivatives

Compound DPPH Inhibition (%) Reference
4H-1,3-oxazol-5-one (6) 16.75 ± 1.18
N-Acylated α-amino acid (5) 4.70 ± 1.88
Ascorbic acid (standard) ~90

Antiparasitic Activity

GVL1-peptide conjugates (e.g., TSHa-GVL1) show enhanced leishmanicidal activity compared to unconjugated peptides, highlighting the role of the benzoic acid scaffold in drug delivery .

Physicochemical Properties

Solubility and Acidity

  • This compound: Moderate aqueous solubility due to the carboxylic acid group; pKa ~2.6.
  • (4-Bromophenyl)acetic acid : Higher lipophilicity (logP ~2.3) due to the alkyl chain; pKa ~4.7 .
  • Sulfonyl derivatives: Reduced solubility compared to amino derivatives due to the bulky sulfonyl group .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 4-((4-Bromophenyl)amino)benzoic acid, and what reaction conditions are critical for achieving high yields?

Answer:
The synthesis typically involves reductive amination or nucleophilic substitution reactions. For example, a two-step procedure starts with the condensation of 4-aminobenzoic acid with 4-bromobenzaldehyde in methanol, followed by reduction using sodium borohydride (NaBH₄) to yield the target compound . Critical parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., dioxane) or alcohols (e.g., methanol) enhance reactivity.
  • Stoichiometry : A 1:1 molar ratio of amine and aldehyde precursors minimizes side products.
  • Reduction conditions : NaBH₄ is added in controlled portions at 0–5°C to prevent over-reduction.
  • Acidification : Final acidification with HCl (pH ~6) precipitates the product, ensuring purity >95% .

Basic: What analytical techniques are recommended for structural confirmation and purity assessment of this compound?

Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • NMR spectroscopy : ¹H and ¹³C NMR verify the aromatic proton environment and confirm the amino linkage (δ 6.5–8.0 ppm for aromatic protons; δ ~165 ppm for the carboxylic acid carbonyl) .
  • Mass spectrometry (MS) : High-resolution ESI-MS detects the molecular ion peak ([M+H]⁺) at m/z 307.0 (calculated for C₁₃H₁₁BrNO₂) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) assesses purity, with UV detection at 254 nm .

Advanced: How can researchers optimize synthetic routes to mitigate challenges like low yields or byproduct formation in large-scale synthesis?

Answer:
Key optimization strategies include:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may accelerate coupling reactions but require rigorous removal to avoid contamination .
  • Temperature control : Maintaining reflux conditions (e.g., 80°C in toluene) during cyclodehydration minimizes intermediate degradation .
  • Purification protocols : Sequential recrystallization (ethanol/water) and column chromatography (silica gel, ethyl acetate/hexane) isolate the product from brominated byproducts .
  • In-line monitoring : FTIR or Raman spectroscopy tracks reaction progress in real time, enabling adjustments to stoichiometry or solvent ratios .

Advanced: What mechanistic insights explain the role of the bromine substituent in modulating the compound’s reactivity in further derivatization?

Answer:
The para-bromine group exerts both electronic and steric effects:

  • Electron-withdrawing effect : Polarizes the phenyl ring, enhancing electrophilic substitution at the meta position relative to the amino group .
  • Steric hindrance : Limits accessibility for bulky reagents, favoring reactions at the carboxylic acid moiety (e.g., esterification over amidation) .
  • Directed functionalization : Bromine can act as a leaving group in Ullmann or Suzuki-Miyaura cross-coupling reactions to introduce heteroaryl or alkyl substituents .

Advanced: How should researchers address contradictory data in biological activity studies, such as variable antioxidant or cytotoxic effects?

Answer:
Contradictions often arise from assay-specific variables or structural modifications :

  • Assay standardization : For DPPH radical scavenging assays, ensure consistent concentrations (e.g., 10–100 µM) and incubation times (30–60 min) to compare IC₅₀ values .
  • Structural analysis : Derivatives with electron-donating groups (e.g., methoxy) on the benzoic acid moiety show enhanced antioxidant activity, while bromine’s steric effects may reduce binding to biological targets .
  • Statistical validation : Use ANOVA or t-tests to assess significance (p < 0.05) across triplicate experiments and account for solvent artifacts (e.g., DMSO interference) .

Advanced: What computational tools are recommended to predict the compound’s binding affinity for enzyme targets, such as carbonic anhydrase or kinases?

Answer:
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are critical:

  • Docking parameters : Use the crystal structure of the target enzyme (PDB ID: e.g., 1V9E for carbonic anhydrase) and assign partial charges via AM1-BCC .
  • Binding free energy : Calculate ΔG using MM-PBSA, focusing on hydrogen bonds between the carboxylic acid group and active-site residues (e.g., Thr199 in carbonic anhydrase) .
  • Pharmacophore modeling : Identify essential features (e.g., bromine as a hydrophobic anchor) using Schrödinger’s Phase .

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